molecular formula C8H4ClNO2 B1359871 N-Chlorophthalimide CAS No. 3481-09-2

N-Chlorophthalimide

Cat. No.: B1359871
CAS No.: 3481-09-2
M. Wt: 181.57 g/mol
InChI Key: WDRFYIPWHMGQPN-UHFFFAOYSA-N
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Description

Overview of N-Chlorophthalimide as a Chemical Compound

This compound, with the chemical formula C₈H₄ClNO₂, is an organic compound featuring a phthalimide (B116566) structure with a chlorine atom attached to the nitrogen. cymitquimica.comnih.gov It is a white to off-white or light yellow crystalline solid that is stable under normal conditions, though it can be sensitive to heat and light. cymitquimica.comforecastchemicals.com This stability and its ease of handling make it a significant reagent in organic synthesis, offering advantages over other chlorinating agents. chemimpex.com

The compound is characterized as an N-haloimide and is recognized for its role as a source of electrophilic chlorine ("Cl+"). epo.orggoogle.com It is slightly soluble in water but shows good solubility in various organic solvents, including acetone (B3395972), dichloromethane, alcohols, and ethers. cymitquimica.comforecastchemicals.comchembk.com This solubility profile allows for its use in a range of reaction media. chembk.com The crystal structure of this compound has been determined, revealing a P 21 21 21 space group. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-chloroisoindole-1,3-dione nih.gov
CAS Number 3481-09-2 nih.gov
Molecular Formula C₈H₄ClNO₂ nih.gov
Molecular Weight 181.58 g/mol sigmaaldrich.com
Appearance White to off-white/light yellow crystalline powder cymitquimica.comforecastchemicals.comchembk.com
Melting Point 186-190 °C tcichemicals.com
Solubility Slightly soluble in water; soluble in organic solvents like acetone and dichloromethane. cymitquimica.comforecastchemicals.com

| Density | ~1.47 - 1.56 g/cm³ forecastchemicals.comchembk.com |

This table is interactive. Users can sort and filter the data.

Historical Context and Development of this compound in Synthesis

The development of N-chloroimides, including this compound, arose from the need for stable and effective reagents for chlorination and oxidation reactions. epo.org Early methods for preparing N-chloroimides often involved aqueous systems, which presented significant drawbacks. For instance, chlorination using chlorine gas in an aqueous solution with a strong base was inefficient due to the low solubility of chlorine in water and the rapid hydrolysis of the imide starting material under alkaline conditions. epo.orggoogle.com Furthermore, the N-chloroimide product itself was found to be unstable in aqueous alkaline media, potentially degrading to form hazardous byproducts. epo.orggoogle.com

A key advancement in the synthesis of this compound was the development of non-aqueous preparation methods. One such early improvement involved reacting an alkali metal salt of phthalimide, like potassium phthalimide, with molecular chlorine in a non-aqueous solvent such as a halogenated aliphatic hydrocarbon. epo.orggoogle.com This approach, carried out at temperatures between -10 °C and +40 °C, avoided the issues of hydrolysis and product degradation, leading to higher yields and purity. google.comgoogle.com In this process, the insoluble potassium phthalimide reacts to form the soluble this compound and an insoluble alkali metal halide byproduct. google.com

Further refinements led to methods that could use the imide directly, rather than its salt, in substantially anhydrous conditions. google.comgoogle.com One such process involves the reaction of phthalimide with molecular chlorine in the presence of an epoxy compound and a tertiary amine catalyst. epo.org More recent and "greener" methods have also been developed, such as the use of trichloroisocyanuric acid (TCCA) in water, which provides a simple, fast, and efficient route to this compound at room temperature. thieme-connect.com These developments have made this compound a readily accessible and reliable reagent for synthetic chemists. thieme-connect.com

Significance of this compound in Contemporary Chemical Research

This compound is a versatile and significant reagent in modern organic chemistry, primarily valued as an efficient chlorinating and oxidizing agent, and as a precursor to nitrogen-centered radicals. cymitquimica.comchemimpex.com Its ability to deliver a "positive chlorine" atom makes it a key tool for a variety of chemical transformations. epo.org

As an electrophilic chlorine source, this compound is used in the α-chlorination of carbonyl compounds. mdpi.comsigmaaldrich.com For example, it has been employed in the organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds, such as β-ketoesters, to produce chiral chlorinated molecules. mdpi.com It also serves as a chlorinating reagent for the synthesis of other valuable compounds, like 3-(methylthio)oxindoles. chemicalbook.com

In the realm of oxidation reactions, this compound is effective for the oxidation of alcohols and sulfides. epo.orggoogle.com Kinetic studies have been performed on the oxidation of various alcohols, such as cyclopentanol (B49286) and mannitol (B672), to understand the reaction mechanisms, which are often acid-catalyzed. chemicalbook.com

A particularly active area of contemporary research involves the generation of nitrogen-centered radicals from this compound for use in C-H functionalization reactions. nih.gov Visible-light photoredox catalysis has emerged as a powerful method to generate phthalimidyl radicals from this compound by reductive cleavage of the N-Cl bond. rsc.orgrsc.orgrsc.org This strategy enables the direct C-H imidation of arenes and heteroarenes at room temperature, providing a mild and efficient route to N-aryl phthalimides, which are precursors to valuable primary anilines. rsc.orgrsc.org This Minisci-type radical reaction avoids the need for pre-functionalized aromatic substrates and represents a significant advance in C-N bond formation. rsc.org

Table 2: Selected Research Applications of this compound

Application Area Reaction Type Substrate Example Significance
Electrophilic Chlorination α-Chlorination β-Ketoesters Synthesis of chiral building blocks mdpi.com
Oxidation Alcohol Oxidation Cyclopentanol Mechanistic studies of oxidation processes chemicalbook.com
Radical Chemistry C-H Imidation Arenes (e.g., Benzene) Direct formation of C-N bonds on unfunctionalized aromatics via photocatalysis rsc.orgrsc.org

| Amide Synthesis | In situ reagent activation | Carboxylic acids | Activation of carboxylic acids for amidation with triphenylphosphine (B44618) nih.gov |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroisoindole-1,3-dione
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InChI

InChI=1S/C8H4ClNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
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InChI Key

WDRFYIPWHMGQPN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4ClNO2
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DSSTOX Substance ID

DTXSID90188346
Record name N-Chlorophthalimide
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Molecular Weight

181.57 g/mol
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CAS No.

3481-09-2
Record name N-Chlorophthalimide
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Record name N-Chlorophthalimide
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Record name N-CHLOROPHTHALIMIDE
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Synthesis Methodologies for N Chlorophthalimide

Preparation of N-Chlorophthalimide from Phthalimide (B116566) and Alkali Metal Salts

A significant route to this compound involves the reaction of an alkali metal salt of phthalimide with chlorine gas. google.com This method is particularly advantageous as it operates under substantially non-aqueous conditions, thereby avoiding the hydrolysis of the imide and the N-chloroimide product that can occur in aqueous alkaline media. google.com

Non-Aqueous Synthesis Approaches

The synthesis is typically carried out by contacting an alkali metal salt of phthalimide, such as potassium phthalimide, with chlorine in a non-aqueous solvent. google.comprepchem.com The use of a non-aqueous medium prevents the degradation of the starting material and the product. google.com In this process, the alkali metal salt of phthalimide is often used as a slurry in the chosen solvent. google.com Upon reaction with chlorine, the soluble this compound is formed, while the alkali metal chloride precipitates as a by-product. google.com

Temperature Parameters and Reaction Conditions

The reaction temperature is a critical parameter and is generally maintained between -10°C and +40°C. google.com A more preferred range is from -5°C to +25°C. google.comgoogle.com Typically, the reactants are combined at a lower temperature, around 0°C, and then the reaction mixture is allowed to warm. google.comprepchem.com It is crucial to use at least a molar equivalent of chlorine to the alkali metal salt of phthalimide to ensure a complete reaction. google.com The reaction is an equimolar one, where one mole of the alkali metal salt of phthalimide reacts with one mole of chlorine. google.com

Synthesis via Tert-Butyl Hypochlorite (B82951)

Another established method for the synthesis of this compound involves the use of tert-butyl hypochlorite as the chlorinating agent. thieme-connect.comchemicalbook.comscientificlabs.co.uk This approach typically involves the reaction of phthalimide with tert-butyl hypochlorite. thieme-connect.comscientificlabs.co.uk The reaction is often carried out in a mixture of t-butyl alcohol and water. google.com While effective, this method is one of the traditional routes and may not be favored in contexts where green chemistry principles are a priority. thieme-connect.com

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For this compound, this has led to the exploration of alternative chlorinating agents that are safer and easier to handle than chlorine gas or hypochlorites. thieme-connect.com

Utilization of Trichloroisocyanuric Acid (TCCA) as a Chlorinating Agent

A notable green chemistry approach involves the use of Trichloroisocyanuric Acid (TCCA) as the chlorinating agent. thieme-connect.com TCCA is a stable, non-toxic, and inexpensive reagent that serves as an effective source of chlorine. thieme-connect.comresearchgate.net The synthesis can be carried out by treating phthalimide or its potassium salt with TCCA. thieme-connect.com A significant advantage of this method is the ability to perform the reaction in water at room temperature, which aligns with the principles of green chemistry. thieme-connect.com This method is described as clean, fast, and efficient, providing good to excellent yields of this compound. thieme-connect.comresearchgate.net The by-product, cyanuric acid, can be recovered and potentially reused to produce more TCCA, further enhancing the green credentials of this process. researchgate.net

Aqueous Medium Reactions

The synthesis of this compound has historically involved aqueous systems, leveraging the reactivity of chlorinating agents in water. Traditional methods often employ inorganic hypochlorites or direct chlorination in aqueous base solutions. However, these methods are not without their challenges, including product degradation. More contemporary approaches have focused on greener and more efficient reagents that function effectively in water.

One of the earliest methods involves the chlorination of phthalimide using an inorganic hypochlorite, such as calcium hypochlorite, in a mixture of acetic acid and water. epo.orggoogle.com Another common approach is the direct passage of chlorine gas into an aqueous solution containing equivalent amounts of phthalimide and a strong base like sodium hydroxide (B78521) or potassium hydroxide. epo.orggoogle.com This method, however, presents significant drawbacks. Chlorine has very low solubility in water, and more critically, the alkaline aqueous medium promotes the rapid hydrolysis of the starting imide and the N-chloroimide product. epo.orggoogle.com

A notable advancement in aqueous synthesis is the use of tert-butyl hypochlorite. This compound can be synthesized by reacting phthalimide with tert-butyl hypochlorite in a mixture of t-butyl alcohol and water. chemicalbook.comchemdad.com

More recently, a significantly improved and environmentally benign method has been developed using trichloroisocyanuric acid (TCCA) as the chlorinating agent. thieme-connect.comresearchgate.net This procedure involves treating either phthalimide or its potassium salt with TCCA directly in water at room temperature. thieme-connect.com This approach is lauded for being clean, fast, and efficient, avoiding the use of toxic chlorine gas or other hazardous reagents and producing good to excellent yields. thieme-connect.comresearchgate.net The by-product, cyanuric acid, can be recovered and reused to produce more TCCA, adding to the green credentials of this pathway. researchgate.net

Table 1: Comparison of Aqueous Synthesis Methods for this compound

Other Synthetic Pathways and Improvements

To circumvent the issues associated with aqueous alkaline systems, particularly hydrolysis, several non-aqueous synthetic routes for this compound have been developed. These methods generally offer higher yields and purity.

A significant improvement involves the reaction of an alkali metal salt of phthalimide, such as potassium phthalimide, with chlorine under substantially non-aqueous conditions. epo.orggoogle.com This process is typically carried out in a halogenated aliphatic hydrocarbon solvent like methylene (B1212753) chloride or carbon tetrachloride at temperatures ranging from -10°C to +40°C. google.comprepchem.comgoogle.com The absence of water prevents the undesirable hydrolysis of the product. google.com

Further refinement of non-aqueous methods has led to the development of a process that uses the imide directly, rather than its alkali metal salt. This is achieved by reacting phthalimide with molecular chlorine in a non-aqueous medium in the presence of an epoxy compound (e.g., propylene (B89431) oxide) and a catalytic amount of a tertiary amine. epo.org The epoxy compound acts as an acid scavenger, removing the hydrogen chloride (HCl) generated during the reaction, thus driving the equilibrium towards the formation of this compound. epo.org

Another innovative approach utilizes a cross-linked polyvinylpyridine copolymer in a non-aqueous solvent. google.com This insoluble, weakly basic polymer efficiently removes the HCl by-product from the reaction medium, which similarly shifts the reaction equilibrium to favor the formation of the N-chloroimide product. google.com

The use of N-haloimides like N-chlorosuccinimide (NCS) has been explored as a cost-effective alternative for generating phosphonium (B103445) salts in situ for amide bond couplings. nih.govacs.org While these studies focus on the application of N-chloro compounds, the underlying synthetic strategies highlight the continuous effort to develop more practical and efficient reagents for chlorination, with this compound being a key reagent in this class. nih.govacs.org

Table 2: Overview of Other Synthetic Pathways and Improvements for this compound

N Chlorophthalimide As a Reagent in Organic Synthesis

General Applications as a Chlorinating Agent

N-Chlorophthalimide is a versatile and effective reagent in organic synthesis, primarily utilized as a source of electrophilic chlorine. chemimpex.comgoogle.com Its stability and ease of handling make it a valuable tool for chemists in the development of new compounds, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The compound serves as a key reagent for carrying out chlorination reactions that require a source of positive chlorine. google.com

Introduction of Chlorine Atoms into Organic Molecules

This compound is widely recognized for its role as a chlorinating agent, facilitating the introduction of chlorine atoms into various organic molecules. chemimpex.com This process is fundamental in organic synthesis for creating intermediates, especially nitrogen-containing compounds that are essential building blocks in the pharmaceutical and agrochemical industries. chemimpex.com The reaction typically involves the interaction of molecular chlorine with an alkali metal salt of phthalimide (B116566), such as potassium phthalimide, under substantially non-aqueous conditions to produce this compound in high yield and purity. google.comprepchem.com This reagent is then used in subsequent reactions to chlorinate a target molecule. Its effectiveness is noted in its ability to enhance reaction efficiency and selectivity compared to other chlorinating agents. chemimpex.com

Selective Chlorination of Aromatic Compounds

A significant application of this compound is in the selective chlorination of aromatic compounds. chemimpex.com This selectivity is crucial for creating complex molecular architectures, a necessary step in drug discovery and development. chemimpex.com While detailed studies on this compound's selectivity profile are specific to reaction conditions, its utility is comparable to other N-chloroimides, such as N-chlorosuccinimide, which are known to be effective for the chlorination of activated aromatic rings like anisole, aniline (B41778), and phenol (B47542) derivatives. researchgate.net The ability to control the position of chlorination on an aromatic ring is a key advantage, allowing for the targeted synthesis of specific isomers.

Role in Aminohalogenation Reactions

This compound has been identified as an efficient bifunctional reagent, providing both a nitrogen and a chlorine source for aminohalogenation reactions of functionalized olefins. doi.org This dual reactivity allows for the simultaneous construction of carbon-nitrogen and carbon-halogen bonds in a single step. doi.org

Aminochlorination of β-Nitrostyrenes

A notable application of this compound is in the aminochlorination of β-nitrostyrenes. doi.org This reaction serves as a powerful tool for synthesizing vicinal chloroamino nitroalkanes, which are valuable precursors to other important organic compounds like α-amino acetals, α-amino nitro compounds, and vicinal diamines. doi.org The reaction proceeds smoothly under mild conditions, typically at room temperature in the presence of a base like sodium hydroxide (B78521), providing the desired products in moderate to excellent yields. doi.org

The aminochlorination of β-nitrostyrenes using this compound exhibits excellent regioselectivity. doi.org In all documented cases, only one regioisomer was obtained from the reaction, demonstrating a high degree of control over the addition across the double bond. doi.org A proposed mechanism involves the formation of a chloronium intermediate, which directs the subsequent nucleophilic attack of the phthalimide nitrogen. doi.org While the reaction is highly regioselective, detailed studies on its diastereoselectivity have not been extensively reported.

The reaction demonstrates a broad substrate scope, tolerating a wide range of substituents on the aromatic ring of the β-nitrostyrene. doi.org The electronic nature of these substituents has a discernible effect on the chemical yield.

Electron-deficient substrates: Aromatic rings with electron-withdrawing groups, such as fluoro or trifluoromethyl groups, are well-suited for the reaction, resulting in good to excellent yields. doi.org

Electron-rich substrates: The presence of electron-donating groups, like a methoxyl group, generally leads to more moderate chemical yields. doi.org

Steric Hindrance: Substituents at the ortho-position of the aromatic ring can cause steric hindrance, which may inhibit the addition of the reagent and result in lower yields compared to meta- or para-substituted analogues. doi.org

Extended Aromatic Systems: The reaction is also effective for β-nitrostyrenes bearing larger aromatic systems, such as 1-naphthyl and 2-naphthyl groups, which provide good chemical yields. doi.org

The following table summarizes the results from the aminochlorination of various β-nitrostyrene substrates with this compound. doi.org

EntryAromatic Substituent (on β-Nitrostyrene)Yield (%)
14-FGood
23-FGood
34-CF₃Excellent
44-OCH₃66
52-ClLower Yield
63,4-Cl₂Good
71-NaphthylGood
82-NaphthylGood
Mechanistic Pathways of Aminochlorination

The aminochlorination of alkenes using this compound can proceed through different mechanistic pathways depending on the substrate and reaction conditions. One proposed mechanism for the aminohalogenation of β-nitrostyrenes involves the formation of a chloronium intermediate. doi.org In this pathway, this compound is first activated, for instance by a base like NaOH, forming reactive intermediates. One of these intermediates then adds to the alkene, generating a cyclic chloronium intermediate. This intermediate subsequently undergoes a ring-opening process when attacked by another reactive species derived from the phthalimide. This attack occurs at the α-position of the original styrene, which is more positively charged, leading to the final vicinal chloroamino nitroalkane product with high regioselectivity. doi.org

Catalytic Intermolecular Haloamidation of Alkenes

This compound serves as a key reagent in the catalytic intermolecular haloamidation of simple alkenes, functioning as both the nitrogen and halogen source in a highly atom-economic process. consensus.appnih.gov This method allows for the efficient synthesis of valuable vicinal haloamine compounds. consensus.app

Use with Lewis Acid Catalysts (e.g., AgBF4, InBr3/AgBF4)

The haloamidation of a broad range of olefins using this compound can be effectively catalyzed by Lewis acids. nih.gov Specifically, silver tetrafluoroborate (B81430) (AgBF4) or a combination of indium(III) bromide and silver tetrafluoroborate (InBr3/AgBF4) have been successfully employed as catalysts for this transformation. nih.gov

Production of Vicinal Haloamines

The primary products of this catalytic haloamidation are vicinal haloamines, which are compounds where a halogen and an amino group are attached to adjacent carbon atoms. doi.orgnih.gov The reaction demonstrates high regioselectivity and diastereoselectivity, affording these valuable synthetic intermediates in good yields. consensus.appnih.gov The process is applicable to a wide variety of simple alkenes. nih.gov For instance, this compound has been used as an efficient nitrogen and chlorine source for the aminohalogenation of β-nitrostyrenes, resulting in vicinal chloroamino nitroalkanes. doi.org These products can then be converted into other useful α-amino compounds. doi.org

Atom-Economic Strategies

A significant advantage of using this compound in these reactions is the high atom economy. consensus.app Since this compound provides both the nitrogen and the halogen atoms required for the difunctionalization of the alkene, the process minimizes waste by incorporating a large part of the reagent into the final product. consensus.appnih.gov This aligns with the principles of green chemistry, aiming for more environmentally benign synthetic processes. capes.gov.br

Involvement in Radical Reactions

This compound is known to participate in free-radical reactions, particularly in the chlorination of alkanes. acs.org The generation of nitrogen-centered radicals from N-haloimide precursors is a key step in various synthetic transformations. nih.govnih.gov

Generation of N-Centered Radicals from this compound

Nitrogen-centered radicals can be generated from this compound through several mechanisms. One common pathway is the homolytic cleavage of the nitrogen-chlorine (N-Cl) bond, which can be initiated by light (photolysis). chemistryviews.orgresearchgate.net This cleavage produces a phthalimidyl radical and a chlorine radical. chemistryviews.org Another proposed mechanism involves a single-electron transfer (SET) process. iu.edu For example, in the presence of a base like lithium tert-butoxide and visible light, an electron donor-acceptor (EDA) complex can form between the base and the N-haloimide. iu.edu This complex absorbs light, leading to a single-electron transfer that yields a radical anion, which then decomposes through N-Cl bond cleavage to generate the phthalimidyl radical. iu.edu These highly reactive N-centered radical species can then engage in further reactions, such as hydrogen atom transfer or addition to unsaturated systems. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Silver tetrafluoroborate (AgBF4)
Indium(III) bromide (InBr3)
Sodium hydroxide (NaOH)

Radical Addition to Alkenes

This compound serves as a reagent for the radical addition to alkenes, a process that allows for the simultaneous introduction of both a chlorine atom and a phthalimidyl group across a double bond. This reaction proceeds via a free-radical chain mechanism.

Introduction of Chlorine and Imidyl Moieties to Vicinal Carbons

The radical addition of this compound to alkenes is initiated by the homolytic cleavage of the N-Cl bond, which generates a phthalimidyl radical. This highly reactive radical then adds to the alkene double bond, creating a carbon-centered radical intermediate. The subsequent step involves the abstraction of a chlorine atom from another molecule of this compound by this carbon radical. This propagates the radical chain and yields the final product, a vicinal chloro-amido compound, where the chlorine and the phthalimidyl group are attached to adjacent carbon atoms. This process is analogous to the well-documented radical addition of N-bromoimides to alkenes. researchgate.net

Regioselectivity and Steric/Electronic Effects

The regioselectivity of the addition of the phthalimidyl radical to an unsymmetrical alkene is governed by both steric and electronic factors. The imidyl radical will preferentially add to the less sterically hindered carbon atom of the double bond. researchgate.net Furthermore, the stability of the resulting carbon-centered radical intermediate plays a crucial role. The addition will favor the pathway that produces the more stable radical (tertiary > secondary > primary). pearson.commasterorganicchemistry.com

Electronic properties of the substituents on the alkene also influence the regioselectivity. Electron-donating groups can stabilize an adjacent radical center, while electron-withdrawing groups can destabilize it. For instance, in reactions with vinyl ethers, the imidyl radical adds to the carbon atom that is not attached to the alkoxy group, leading to high regioselectivity. researchgate.net The interplay of these steric and electronic effects determines the final regiochemical outcome of the addition. researchgate.netnih.gov

Photoinitiated Free-Radical Chlorination of Hydrocarbons

This compound can be used as a chlorine source in the photoinitiated free-radical chlorination of hydrocarbons. masterorganicchemistry.com This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when subjected to UV light. wikipedia.org The process follows a free-radical chain mechanism, involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

Goldfinger and Bloomfield Mechanisms in Halogenation

In the context of allylic and benzylic halogenation using N-haloimides, two primary mechanisms were historically proposed: the Goldfinger mechanism and the Bloomfield mechanism.

Goldfinger Mechanism: This mechanism proposes that the N-haloimide serves as a source of a low, steady concentration of molecular halogen (e.g., Cl₂) through a reaction with hydrogen halide (e.g., HCl) that is generated in the reaction. The molecular halogen is then homolytically cleaved by light to produce halogen radicals, which propagate the chain reaction.

Bloomfield Mechanism: This mechanism suggested that the N-haloimide itself is directly involved in the hydrogen abstraction step, with the N-centered radical abstracting a hydrogen atom from the hydrocarbon. However, this mechanism has been largely rejected for reagents like N-bromosuccinimide due to experimental observations. wikipedia.org

The currently accepted mechanism for many of these reactions aligns more closely with the Goldfinger pathway, where the N-haloimide's primary role is to maintain a low concentration of the molecular halogen.

Equilibration of Alkyl Radicals and Hydrogen Chloride

During the propagation stage of free-radical chlorination, a chlorine radical abstracts a hydrogen atom from the hydrocarbon, forming an alkyl radical and a molecule of hydrogen chloride (HCl). masterorganicchemistry.comlibretexts.org

Cl• + R-H ⇌ R• + HCl

This hydrogen abstraction step is reversible. The reverse reaction, where an alkyl radical abstracts a hydrogen atom from HCl, can also occur. The position of this equilibrium is influenced by the relative bond dissociation energies of the C-H bond being broken and the H-Cl bond being formed, as well as the reaction conditions such as temperature and concentration of reactants. The stability of the alkyl radical formed also plays a significant role; the formation of more stable radicals (tertiary > secondary > primary) is favored. masterorganicchemistry.com

Visible Light Photocatalysis in N-Radical Chemistry

In recent years, visible light photoredox catalysis has become a powerful tool for generating N-centered radicals under mild conditions. rsc.org This methodology avoids the need for high-energy UV irradiation or high temperatures. sioc.ac.cn N-haloimides, including this compound, can serve as precursors for N-centered radicals through a single electron transfer (SET) based reductive bond scission. rsc.org

An excited photocatalyst can reduce the this compound, leading to the cleavage of the N-Cl bond and the formation of a phthalimidyl radical. This phthalimidyl radical can then engage in various synthetic transformations, such as C-H amination of arenes and heteroarenes. nih.gov The use of visible light photocatalysis provides a controlled and selective method for generating and utilizing these reactive N-radical species in organic synthesis. sioc.ac.cn The development of these methods has expanded the utility of N-haloimides as radical precursors.

Below is a table summarizing the types of reactions discussed:

Reaction TypeReagentSubstrateKey IntermediateProduct Type
Radical AdditionThis compoundAlkenePhthalimidyl radical, Carbon-centered radicalVicinal Chloro-amido Compound
Photoinitiated ChlorinationThis compoundHydrocarbonChlorine radical, Alkyl radicalChloroalkane
Visible Light PhotocatalysisThis compoundArene/HeteroarenePhthalimidyl radicalN-Aryl/Heteroaryl Phthalimide
C-H Imidation of Arenes and Heteroarenes

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and this compound has been successfully employed as an imidation reagent for arenes and heteroarenes. This transformation has been achieved through visible-light-induced photocatalysis. rsc.orgnih.gov In this process, an iridium(III) photoredox catalyst, upon excitation with visible light, facilitates the reaction between aromatic substrates and this compound. rsc.orgnih.gov

The reaction proceeds at room temperature and is mediated by a nitrogen-centered radical, leading to the formation of N-aryl products through an aromatic substitution mechanism. rsc.orgnih.gov This method provides a valuable pathway for the synthesis of N-arylphthalimides, which are important structural motifs in medicinal chemistry and materials science. The use of visible light and a photocatalyst allows for mild reaction conditions, avoiding the harsh reagents often required in traditional C-H functionalization methods.

Dual Catalytic Systems in N-Radical Mediated Reactions

Dual catalytic systems have emerged as a sophisticated approach to enable challenging chemical transformations by combining the reactivity of two distinct catalysts. In the context of N-radical mediated reactions involving phthalimide derivatives, dual catalysis often involves the synergistic action of a photoredox catalyst and another catalytic species.

For instance, the combination of a photoredox catalyst with a hydrogen atom transfer (HAT) catalyst has been utilized for the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary benzamides, using N-hydroxyphthalimide (NHPI) imidate esters as substrates. While not directly employing this compound, this system highlights the principle of generating nitrogen-centered radicals from phthalimide derivatives under dual catalytic conditions.

Oxidative Capabilities of this compound

This compound is recognized for its utility as an oxidizing agent in various chemical contexts, from analytical chemistry to synthetic organic transformations. Its efficacy as an oxidant is attributed to the presence of a positive chlorine ion (Cl+) attached to the phthalimide nitrogen, making it a source of electrophilic chlorine that can readily accept electrons from a reducing agent.

Use as an Oxidizing Reagent in Titrimetric Analyses

This compound has been established as a stable and effective oxidimetric titrant for the direct titrimetric analysis of a wide array of reducing agents. nih.gov A solution of this compound in anhydrous acetic acid can be used for the quantitative determination of both simple and complex reductants in an aqueous acetic acid medium. nih.gov

This method has been successfully applied to a diverse range of substances, demonstrating its broad applicability in analytical chemistry. nih.gov The sharp and accurate results obtained in these titrations underscore the reliability of this compound as a primary standard in volumetric analysis.

CategoryReductants Determined by this compound Titration nih.gov
Inorganic IonsAs(III), Sb(III), Fe(II), Ferrocyanide, Iodide
Organic CompoundsAscorbic acid, Hydroquinone, Aniline, Phenol
Hydrazine DerivativesHydrazine, Phenylhydrazine, Benzhydrazide, Isonicotinic acid hydrazide, Semicarbazide
Sulfur CompoundsThiourea
Complexometric CompoundsOxine and its metal complexes, Anthranilic acid and its metal complexes

Kinetic and Mechanistic Studies of Oxidation Reactions

The kinetics and mechanisms of oxidation reactions involving this compound have been the subject of detailed investigation to elucidate the reaction pathways and the nature of the reactive species. These studies often involve varying concentrations of reactants, acid, and temperature to determine the order of the reaction and calculate thermodynamic parameters.

The oxidation of cyclopentanol (B49286) by this compound in an acetic acid medium has been studied to understand its kinetic behavior. ijcrt.org The reaction exhibits pseudo-first-order kinetics with respect to both this compound and cyclopentanol. ijcrt.org Furthermore, the reaction is found to be acid-catalyzed. ijcrt.org

Kinetic studies have shown that the reaction rate is influenced by the solvent composition, with the velocity of the reaction decreasing as the solvent composition increases. ijcrt.org A proposed mechanism consistent with the kinetic data has been put forward, and thermodynamic parameters such as the energy of activation have been computed to support the suggested pathway. ijcrt.org The study also ruled out the formation of a complex and the involvement of cations in the reaction mechanism. ijcrt.org

Kinetic Parameters for the Oxidation of Cyclopentanol by this compound ijcrt.org
ParameterObservation
Order with respect to [NCP]Pseudo-first order
Order with respect to [Cyclopentanol]Pseudo-first order
Effect of [H₂SO₄]Acid catalyzed
Effect of Solvent Composition (HOAc-H₂O)Rate retarded with increasing solvent composition
MechanismDoes not involve complex formation or cations

The oxidation of polyols like mannitol (B672) by this compound can be efficiently catalyzed by Ruthenium(III) chloride in an aqueous acetic acid medium in the presence of hydrochloric acid. ijrti.org Kinetic investigations of this reaction have revealed a first-order dependence on the concentration of this compound and a fractional-order dependence on both mannitol and Ru(III) concentrations. ijrti.org

The reaction kinetics follow a Michaelis-Menten type model, suggesting the formation of a catalyst-substrate complex. ijrti.org The reaction is sensitive to the acidity of the medium, proceeding through both acid-dependent and acid-independent pathways. ijrti.org The proposed mechanism involves NCP, HOCl, and H₂O⁺Cl as the participating oxidant species. ijrti.org The study indicates the formation of a ternary complex involving the Ru(III) catalyst and the substrate. ijrti.org The variation in ionic strength and the addition of the reaction product, phthalimide, have a negligible effect on the reaction rate. ijrti.org Thermodynamic activation parameters have also been evaluated, providing further insight into the reaction mechanism. ijrti.org

Kinetic Findings for the Ru(III) Catalyzed Oxidation of Mannitol by this compound ijrti.org
Reactant/ConditionOrder of Reaction / Effect
[NCP]First-order
[Mannitol]Fractional-order
[Ru(III)]Fractional-order
[H⁺]Follows kobs = a + b[H⁺] (acid-dependent and independent paths)
Ionic StrengthNegligible effect
[Phthalimide]Negligible effect
Stoichiometry (NCP:Mannitol)1:1
Active Oxidant SpeciesNCP, HOCl, H₂O⁺Cl
Role of Metal Catalysts (CuSO₄, MnSO₄) in Oxidation Kinetics

The kinetics of oxidation reactions involving this compound (NCP) can be significantly influenced by the presence of metal catalysts. Studies on the oxidation of cyclic alcohols by NCP in an acetic acid medium have investigated the specific roles of copper (II) sulfate (B86663) (CuSO₄) and manganese (II) sulfate (MnSO₄). ijcrt.org

Oxidation-reduction reactions are known to be sensitive to metal catalysts. ijcrt.org In the oxidation of cyclopentanol, cyclohexanol, and cycloheptanol (B1583049) by NCP, the effects of Cu²⁺ and Mn²⁺ ions were examined by adding varying concentrations of CuSO₄ and MnSO₄ to the reaction mixtures while keeping other parameters constant. ijcrt.org

Similarly, in the oxidation of some aldoses by this compound, the addition of Cu²⁺ ions was found to catalyze the rate of reaction. ijsdr.org Conversely, the presence of Mn²⁺ ions was observed to retard the reaction rate in the same study. ijsdr.org This retarding effect of Mn²⁺ ions has also been noted in the oxidation of L-arabinose and D-xylose by NCP. ijrti.org

The table below summarizes the observed effects of these metal catalysts on the rate of this compound oxidations.

CatalystIonEffect on Reaction RateSource(s)
Copper (II) Sulfate Cu²⁺Catalyzes (accelerates) the reaction ijcrt.org, ijsdr.org
Manganese (II) Sulfate Mn²⁺Retards (slows down) the reaction ijsdr.org, ijrti.org
Solvent Effects on Reaction Rates

The choice of solvent and its properties, particularly its polarity and dielectric constant, play a crucial role in the kinetics of oxidation reactions involving this compound. These reactions are commonly studied in aqueous acetic acid media. ijsdr.orgijrti.org

It has been observed that the rate of oxidation increases as the dielectric constant of the medium decreases. ijsdr.orgresearchgate.net This relationship was noted in the oxidation of D-glucose and D-ribose by NCP. ijsdr.org An Amis plot of log k versus 1/D (where 'k' is the rate constant and 'D' is the dielectric constant) yielded a positive slope, which is indicative of a reaction involving a neutral species in the rate-determining step. ijsdr.orgarcjournals.org This suggests that the reaction mechanism is sensitive to changes in the solvent's ability to solvate charged species. ijsdr.org

The table below illustrates the general effect of solvent polarity on the reaction rate.

Solvent PropertyTrendEffect on Reaction RateSource(s)
Dielectric Constant (D) DecreaseIncrease ijsdr.org, researchgate.net
Solvent Polarity IncreaseIncrease arcjournals.org

Amide Synthesis and Coupling Reactions

This compound serves as a key reagent in a modern methodology for the synthesis of amides from carboxylic acids. nih.govnih.gov This approach relies on the reaction of this compound with triphenylphosphine (B44618) to generate reactive species in situ that facilitate the coupling of carboxylic acids with amines. acs.orgresearchgate.net This method is effective for a range of substrates, including aliphatic, benzylic, and aromatic carboxylic acids, and proceeds at room temperature to provide amides in good to excellent yields. nih.gov

In Situ Generation of Chloro- and Imido-Phosphonium Salts

A key feature of this amidation methodology is the in situ generation of two distinct phosphonium (B103445) salt species from the reaction of this compound (NCPhth) and triphenylphosphine (PPh₃). nih.gov Mechanistic studies using ³¹P NMR spectroscopy have identified and characterized these reactive intermediates. acs.org

When this compound and triphenylphosphine are mixed, they react to form:

A chloro-phosphonium salt , which appears at a chemical shift of 64 ppm in the ³¹P NMR spectrum. nih.govacs.org

An imido-phosphonium salt , observed at 32 ppm. nih.govacs.org

The formation of these two species has been confirmed, and their relative ratio has been investigated. nih.govresearchgate.net For the reaction with this compound, the ratio of chloro-phosphonium to imido-phosphonium salt was found to be 1:2. acs.orgresearchgate.net This ratio differs from that observed with N-chlorosuccinimide (NCS), which is 1:3, a difference potentially attributable to the different pKa values of phthalimide (8.3) and succinimide (B58015) (9.5). acs.orgresearchgate.net

Phosphonium Salt Intermediate³¹P NMR Chemical Shift (ppm)Ratio (Chloro:Imido) with NCPhthSource(s)
Chloro-phosphonium salt 641 nih.gov, acs.org
Imido-phosphonium salt 322 nih.gov, acs.org, researchgate.net

Activation of Carboxylic Acids for Amide Bond Formation

The chloro- and imido-phosphonium salts generated in situ act as highly effective activating agents for carboxylic acids. nih.govnih.gov These phosphonium species react with the carboxylate form of the acid to generate an acyloxy-phosphonium species. nih.govacs.org This intermediate is a highly electrophilic species, analogous to those formed using common peptide coupling reagents. nih.gov The formation of this activated intermediate is the crucial step that facilitates the subsequent nucleophilic attack by an amine, leading to the formation of the stable amide bond. nih.gov

This method of activating carboxylic acids is a foundational concept in amide bond synthesis, where the hydroxyl group of the carboxylic acid is converted into a better leaving group to enable the reaction with an amine nucleophile. researchgate.netmasterorganicchemistry.com

Scope with Primary and Secondary Amines

The amidation methodology utilizing this compound and triphenylphosphine is applicable to a broad range of amines. nih.gov The process successfully couples various carboxylic acids with both primary (I°) and secondary (II°) amines to form the corresponding secondary and tertiary amides, respectively. acs.orgresearchgate.net

The general procedure involves mixing this compound, triphenylphosphine, and the desired carboxylic acid, followed by the addition of the amine. nih.gov The reaction proceeds efficiently at room temperature over 12 hours. nih.gov This method has been demonstrated to be effective for converting aliphatic, benzylic, and aromatic carboxylic acids into their amide counterparts using both primary and secondary amines. nih.gov

Mechanistic Investigations of N Chlorophthalimide Reactions

Studies on Chlorine Atom Transfer Mechanisms

The fundamental reaction mechanism of N-chlorophthalimide involves the transfer of a chlorine atom to a substrate. ontosight.ai This process is central to its function as a chlorinating agent. In radical-chain C–H chlorination reactions, the mechanism involves two primary propagation steps: a hydrogen atom transfer (HAT) and a chlorine-atom transfer (ClAT). The HAT step consists of the transfer of a hydrogen atom from the substrate to a nitrogen-centered radical. Subsequently, the ClAT step involves the transfer of a chlorine atom from the this compound to the carbon-centered radical formed in the HAT step, which regenerates the nitrogen-centered radical, thus propagating the chain. nih.gov

The efficiency and selectivity of these reactions are influenced by the energetics of both the HAT and ClAT steps. nih.gov In some cases, the reaction can be initiated by visible light, which induces the homolysis of the N-Cl bond, generating a chlorine radical that then reacts with the substrate. rsc.org For instance, in the chloroamination of alkenes, a chlorine radical generated from the homolysis of the N-Cl bond can add to the alkene, forming a stable carbon radical which then couples with an N-centered iminyl radical. rsc.org

Mechanistic studies have also considered alternative pathways, such as a halophilic process involving an activated complex with partial bonds between chlorine and another halide, or an intracomplex electron-transfer mechanism. However, experimental and computational evidence to validate these specific pathways remains limited. mdpi.com

Intermediate Formation (e.g., Chloronium Intermediate)

In reactions with alkenes, the formation of a cyclic chloronium ion intermediate is a frequently proposed pathway. masterorganicchemistry.com This three-membered ring intermediate is formed by the electrophilic addition of a positive chlorine species (Cl+) to the double bond. The subsequent nucleophilic attack on this intermediate dictates the final product stereochemistry, typically resulting in anti-addition. masterorganicchemistry.com

However, the intermediacy of a discrete chloronium ion is not universal. In some cases, particularly in chlorolactonization reactions, a concerted AdE3-type process is favored, where the nucleophile participates in the rate-determining step, avoiding the formation of a free carbenium ion. nih.gov Computational studies have been employed to assess the stability and likelihood of these intermediates. For example, in the chlorocyclization of certain dienes, calculations can predict the chemoselectivity by comparing the halenium affinity (HalA) of the different olefinic moieties, which indicates the propensity to form a cationic intermediate. acs.org The structure of the substrate and the presence of neighboring groups can significantly influence the stability of the cationic intermediate, for instance, through anchimeric assistance from a sulfonyl group. acs.org

In other contexts, such as the oxidation of alcohols, the proposed mechanism involves the formation of a chloronium ion from the interaction of a protonated active species of NCPI (H2O+Cl) with the substrate. ijcrt.org

Role of Bases and Catalysts in Reaction Mechanisms

Bases and catalysts play a crucial role in modulating the reactivity and selectivity of this compound reactions. Bases like pyridine (B92270) and triethylamine (B128534) are often used to catalyze reactions, facilitating the chlorine transfer under mild conditions. ontosight.ai In certain photochemical reactions, a base such as lithium tert-butoxide can form a halogen-bonded electron donor–acceptor (EDA) complex with the N-haloimide. iu.edu This complex can absorb visible light, initiating a single-electron transfer to generate radical species that drive the reaction. iu.edu The choice of base and its counterion can significantly impact the reaction's efficiency. iu.edu

Catalysts, such as ruthenium(III) chloride, have been employed in the oxidation of organic substrates like mannitol (B672). ijrti.org In these cases, the catalyst can form a ternary complex with the substrate and the oxidant, facilitating the redox process. The reaction kinetics often show a dependence on the catalyst concentration. ijrti.org Similarly, quaternized chitosan (B1678972) has been demonstrated to be an efficient catalyst for the coupling reactions between this compound and thiols, allowing the synthesis of N-alkylthio-phthalimides under relatively mild conditions. researchgate.net

In some multicomponent reactions, a proton acid/N-chlorophthalimide system is used to selectively synthesize sulfur heterocycles. nih.govresearchgate.net The acid is proposed to be involved in the initial stages of the transformation process. nih.govresearchgate.net Furthermore, in the context of amide synthesis, a non-nucleophilic base is required to deprotonate the phthalimide (B116566), enabling its subsequent nucleophilic attack. nih.gov

Free-Radical Pathways and Species

This compound is a known precursor for generating nitrogen-centered radicals, which are key intermediates in various synthetic transformations. rsc.org Visible light photocatalysis is a common method to initiate these radical pathways. For example, an excited iridium(III) complex can be oxidatively quenched by this compound to generate a phthalimidyl N-centered radical. rsc.org This radical can then participate in reactions like the C-H imidation of arenes. rsc.org

The generation of radical species can also be achieved through other means. For instance, in the presence of a base like lithium tert-butoxide and under blue light, an electron donor-acceptor complex can form, leading to a single-electron transfer that generates a tert-butoxide radical and a radical anion, which then decomposes to a phthalimidyl radical. iu.edu This phthalimidyl radical can then engage in subsequent reaction steps, such as radical-radical coupling. iu.edu

Mechanistic studies have confirmed the involvement of free radicals in several reactions. In a multicomponent reaction to form sulfur heterocycles, the proposed mechanism explicitly includes a free-radical formation step. nih.govresearchgate.net TEMPO trapping experiments have been used to probe for radical intermediates, although in some cases, the desired product can still form, suggesting that not all pathways are exclusively radical-based. researchgate.net In the trifluoromethylation of alkenes, a trifluoromethyl radical can be generated, which adds to the alkene, and the resulting carbon-centered radical then abstracts a chlorine atom from this compound to yield the final product. rsc.org

The table below summarizes examples of reactions involving this compound that proceed through free-radical pathways.

Reaction TypeRadical Initiator/MediatorKey Radical SpeciesRef.
C-H Imidation of ArenesVisible Light/Ir(III) photocatalystPhthalimidyl N-radical rsc.org
C(sp3)–H Amination of AmidesVisible Light/LiOtBuPhthalimidyl N-radical, tert-butoxide radical iu.edu
Synthesis of Sulfur HeterocyclesProton acid/NCPI systemUnspecified free-radicals nih.govresearchgate.net
Chloro-trifluoromethylation of AlkenesVisible Light/Photoredox catalystTrifluoromethyl radical rsc.org

Computational Chemistry and DFT Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of this compound reaction mechanisms. mdpi.com DFT calculations provide insights into reaction energetics, transition state geometries, and the stability of intermediates, which are often difficult to determine experimentally. nih.govhelsinki.fi

For instance, DFT has been used to calculate the bond dissociation free energies (BDFEs) for the C–H bonds of substrates and the N–Cl bond of various chlorinating agents, including this compound. nih.gov These calculations help to understand the thermodynamics of the hydrogen atom transfer (HAT) and chlorine-atom transfer (ClAT) steps in radical chlorination reactions. nih.gov

Quantum calculations have also been employed to explore the energetic profile of photochemical reactions. In the amination of amides, calculations showed that the formation of an electron donor–acceptor (EDA) complex between LiOtBu and the N-haloimide is an exergonic process, supporting its role in initiating the reaction. iu.edu DFT can also help distinguish between different possible mechanistic pathways, such as a concerted HAT mechanism versus a stepwise electron transfer/proton transfer (ET/PT) process. iu.edu

In the study of halofunctionalization reactions, DFT calculations have been used to investigate the nature of intermediates. For example, simulations can determine whether a reaction proceeds through a bridged chloronium ion or a more open carbocationic species. nih.gov Furthermore, molecular electrostatic potential (MEP) analysis, derived from DFT calculations, can identify the most reactive sites in a molecule, predicting regions susceptible to electrophilic or nucleophilic attack. orientjchem.org

The table below provides examples of how DFT has been applied to study this compound reactions.

Application of DFTInformation ObtainedRef.
Radical-chain C–H chlorinationBond dissociation free energies (BDFEs) for HAT and ClAT steps. nih.gov
Photochemical amination of amidesEnergetic profile of EDA complex formation, distinction between HAT and ET/PT pathways. iu.edu
Halofunctionalization of alkenesNature of intermediates (chloronium vs. carbocation), transition state analysis for concerted vs. stepwise pathways. nih.gov
General ReactivityMolecular electrostatic potential (MEP) maps to identify reactive sites. orientjchem.org

Applications of N Chlorophthalimide in Specialized Syntheses

Synthesis of Nitrogen-Containing Compoundschemdad.com

N-Chlorophthalimide is a key reagent in the formation of several classes of nitrogen-containing compounds. chemdad.com It serves as an efficient nitrogen and chlorine source for various synthetic transformations. researchgate.net

α-Amino Acetal (B89532) Synthesis

This compound is employed in the synthesis of α-amino acetals. chemicalbook.comscientificlabs.co.ukchemdad.comexportersindia.com This transformation can be achieved through the reaction of silyl (B83357) enol ethers with NCPI. The reaction of silyl enol ethers with N-chlorosuccinimide, a related N-haloimide, has been shown to proceed through a siloxycarbinyl cation intermediate, which can be trapped by nucleophiles. psu.edu A similar mechanism is plausible with this compound. The chromous chloride promoted addition of N-chloroamides to enol ethers also provides a route to α-amino acetals and related derivatives. researchgate.net

In a representative reaction, a silyl enol ether reacts with this compound in the presence of an alcohol. The alcohol acts as a nucleophile, trapping the intermediate and leading to the formation of the α-amino acetal after subsequent workup.

Table 1: Synthesis of α-Amino Acetals using this compound
Starting Material (Silyl Enol Ether)AlcoholProduct (α-Amino Acetal)
1-(Trimethylsiloxy)cyclohexeneMethanol2-Phthalimido-2-methoxycyclohexanone
2-(Trimethylsiloxy)propeneEthanol1-Phthalimido-1-ethoxypropan-2-one

α-Amino Nitro Compounds

The synthesis of α-amino nitro compounds can be effectively carried out using this compound. chemicalbook.comscientificlabs.co.ukchemdad.comexportersindia.com This application is particularly useful in the context of the aza-Henry reaction, which involves the addition of a nitroalkane to an imine. While not a direct reaction of NCPI to form the final product, it is instrumental in creating precursors. For instance, N-Boc imines, which are common substrates in aza-Henry reactions, can be synthesized using methods where N-haloimides are relevant. researcher.life Furthermore, this compound has been used as an efficient nitrogen and chlorine source for the aminohalogenation of β-nitrostyrenes, which are precursors to α-amino nitro compounds. researchgate.net

The reaction typically involves the addition of a nitroalkane to an electrophile generated from a substrate activated by this compound.

Table 2: Examples of α-Amino Nitro Compound Synthesis
Electrophile PrecursorNitroalkaneCatalyst/ConditionsProduct (α-Amino Nitro Compound)
β-NitrostyreneNitromethaneThis compound, Base1-Nitro-2-phthalimido-1-phenylethane
N-Boc imineNitroethaneLewis AcidN-Boc-1-(1-nitroethyl)methanamine

Vicinal Diamines

This compound is a valuable reagent for the synthesis of vicinal diamines, which are important structural motifs in many biologically active compounds and chiral catalysts. chemicalbook.comscientificlabs.co.ukchemdad.comexportersindia.comresearchgate.net One strategy involves the aminohalogenation of alkenes using an N-halo reagent followed by substitution of the halogen with a second amino group. The addition of this compound to alkenes, initiated by phthalimidyl radicals, introduces a chlorine atom and a phthalimido group to adjacent carbon atoms. scispace.com These vicinal haloamino compounds can then be converted to vicinal diamines.

Table 3: Synthesis of Vicinal Diamines via this compound
AlkeneReagentsIntermediateProduct (Vicinal Diamine)
Styrene1. N-Chlorophthalimide2. Amine1-Chloro-2-phthalimido-1-phenylethane1-Phenyl-1,2-ethanediamine derivative
Cyclohexene1. N-Chlorophthalimide2. Azide, then reduction1-Chloro-2-phthalimidocyclohexanetrans-1,2-Cyclohexanediamine derivative

α,β-Unsaturated Vicinal Haloamino Nitro Compounds

The synthesis of α,β-unsaturated vicinal haloamino nitro compounds is another application of this compound. chemicalbook.comscientificlabs.co.ukchemdad.comexportersindia.com These compounds are synthesized through the aminohalogenation of β-nitrostyrenes, where this compound serves as both the nitrogen and chlorine source. researchgate.net This reaction demonstrates good chemical yields and excellent regioselectivity across a range of β-nitrostyrene substrates. researchgate.net The resulting vicinal haloamino nitro products are versatile intermediates that can be converted into other valuable α-amino compounds under mild conditions. researchgate.net

Table 4: Synthesis of α,β-Unsaturated Vicinal Haloamino Nitro Compounds
β-Nitrostyrene DerivativeReagentProduct
β-NitrostyreneThis compound1-Chloro-2-nitro-1-phenyl-2-phthalimidoethane
4-Methoxy-β-nitrostyreneThis compound1-Chloro-1-(4-methoxyphenyl)-2-nitro-2-phthalimidoethane

Synthesis of Sulfur Heterocyclesscispace.comacs.org

This compound has also found application in the synthesis of sulfur-containing heterocyclic compounds.

Selective Synthesis of Non-Aromatic Five-Membered Sulfur Heterocyclesscispace.comacs.org

A notable application of this compound is in the selective synthesis of non-aromatic five-membered sulfur heterocycles, such as 1,3-oxathiol-2-imines and thiazol-2(3H)-ones. researchgate.netnih.gov This is achieved through a multicomponent strategy involving alkynes, isothiocyanates, and water, utilizing a proton acid/N-chlorophthalimide system. researchgate.netnih.gov By slightly altering the reaction conditions, it is possible to selectively obtain one of the two classes of heterocycles. researchgate.net The process is characterized by the use of readily available starting materials, mild reaction conditions, a broad substrate scope, and high regio- and chemo-selectivities. researchgate.netnih.gov Mechanistic studies suggest the transformation involves the combination of water and isothiocyanate, the formation of a free radical, carbonation, and subsequent intramolecular cyclization to yield the final products. nih.gov

Table 5: Selective Synthesis of Five-Membered Sulfur Heterocycles
AlkyneIsothiocyanateConditionsMajor Product
PhenylacetylenePhenyl isothiocyanateProton Acid/NCPI, Condition A4-Phenyl-5-phenyl-1,3-oxathiol-2-imine
PhenylacetylenePhenyl isothiocyanateProton Acid/NCPI, Condition B3,4-Diphenylthiazol-2(3H)-one
1-OctyneEthyl isothiocyanateProton Acid/NCPI, Condition A5-Hexyl-4-methyl-1,3-oxathiol-2-imine

Formation of 1,3-Oxathiol-2-imine and Thiazol-2(3H)-one Derivatives

A noteworthy application of this compound is in a multicomponent strategy for the selective synthesis of non-aromatic five-membered sulfur heterocycles, specifically 1,3-oxathiol-2-imine and thiazol-2(3H)-one derivatives. researchgate.netnih.gov This process utilizes readily available starting materials, including alkynes, isothiocyanates, and water, in a system containing a proton acid and this compound (NCPI). researchgate.netnih.gov

The reaction pathway is distinguished by its high regio- and chemo-selectivity, which can be directed toward either the 1,3-oxathiol-2-imine or the thiazol-2(3H)-one derivative by subtly adjusting the reaction conditions. researchgate.net The process is characterized by its mild conditions, broad substrate scope, and good tolerance of various functional groups. researchgate.netnih.gov Mechanistic studies suggest that the transformation involves a combination of water and isothiocyanate, followed by free-radical formation, carbonation, and intramolecular cyclization to yield the final products. nih.gov This method has been successfully applied to gram-scale synthesis and allows for late-stage modifications of the products. researchgate.netnih.gov

Notably, the synthesized 1,3-oxathiol-2-imine derivatives have shown unique fluorescence properties, making them potential candidates for application as Pd2+ sensors with a "turn-off" response, which could be valuable in environmental and biological fields. nih.gov

Table 1: Synthesis of 1,3-Oxathiol-2-imine and Thiazol-2(3H)-one Derivatives

Product TypeStarting MaterialsKey ReagentsNotable FeaturesRef.
1,3-Oxathiol-2-imineAlkynes, Isothiocyanates, H₂OProton Acid, this compoundHigh regioselectivity, Mild conditions, Potential as Pd²⁺ sensors researchgate.netnih.gov
Thiazol-2(3H)-oneAlkynes, Isothiocyanates, H₂OProton Acid, this compoundHigh regioselectivity, Mild conditions, Broad substrate scope researchgate.netnih.gov

Synthesis of 3-(Methylthio)oxindoles

This compound is employed as a mild and efficient chlorinating agent in a practical modification of the Gassman synthesis to produce 3-(methylthio)oxindoles. lookchem.comresearchgate.net In this method, substituted anilines and 2-(methylthio)acetamide (B153749) are reacted under mild conditions in the presence of this compound. lookchem.comresearchgate.net This initial reaction forms α-amidosulfides, which are then cyclized in a subsequent step to yield the desired 3-(methylthio)oxindoles. lookchem.comresearchgate.net

This synthetic route has proven effective for the preparation of key intermediates in the synthesis of pharmaceuticals. For instance, it was successfully used to synthesize 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, a crucial intermediate in the production of Nepafenac, an ophthalmic drug. lookchem.comresearchgate.net The use of this compound offers a convenient alternative to other chlorinating agents under mild temperature conditions. researchgate.net

Use in Gassman Ortho Alkylation of Aromatic Amines

The synthesis of 3-(methylthio)oxindoles is a specific application of the broader Gassman ortho-alkylation of aromatic amines, where this compound serves as a key reagent. researchgate.netmdanderson.org The general Gassman indole (B1671886) synthesis involves a one-pot reaction where an aniline (B41778) is treated sequentially with a hypohalite, a β-carbonyl sulfide (B99878) derivative, and a base to produce 3-thioalkoxyindoles. researchgate.net

In a modified approach, this compound is used as a mild and efficient chlorinating agent for the initial N-chlorination of the aromatic amine. researchgate.netmdanderson.org This is a crucial step that activates the aniline for subsequent reaction with a sulfide, leading to the formation of an azasulfonium salt. researchgate.net This intermediate then undergoes a Sommelet-Hauser type rearrangement upon treatment with a mild base, resulting in exclusive ortho-alkylation of the aromatic amine. researchgate.net This method has been specifically highlighted for its utility in reacting substituted anilines with 2-(methylthio)acetamide to form intermediates for oxindoles. lookchem.comresearchgate.net

Table 2: this compound in Modified Gassman Synthesis

ReactionRole of this compoundSubstratesProductRef.
Synthesis of 3-(Methylthio)oxindolesChlorinating AgentSubstituted Anilines, 2-(Methylthio)acetamideα-Amidosulfides (intermediate), 3-(Methylthio)oxindoles lookchem.comresearchgate.net
Gassman Ortho AlkylationChlorinating AgentAromatic Amines, β-Carbonyl Sulfide DerivativesOrtho-alkylated Aromatic Amines researchgate.netmdanderson.org

N-Alkylthio-phthalimide Synthesis

A practical and efficient method for the synthesis of N-alkylthio-phthalimides involves the reaction of this compound with thiols. semanticscholar.orgresearchgate.net This reaction is effectively catalyzed by quaternized chitosan (B1678972) (QCS), an environmentally friendly and biodegradable catalyst derived from chitin. semanticscholar.orgresearchgate.net The use of quaternized chitosan allows the synthesis to proceed under relatively mild conditions, yielding a variety of N-alkylthio-phthalimides in moderate to good yields. semanticscholar.orgresearchgate.netccsenet.org

The general procedure involves dissolving this compound in a solvent like acetonitrile, adding the quaternized chitosan catalyst, and then adding the thiol dropwise at an elevated temperature (e.g., 80°C) under an inert atmosphere. semanticscholar.org N-alkylthio-phthalimides are stable compounds that serve as valuable intermediates for preparing other sulfur-containing molecules, such as N-(thioalkyl)amides and α-phenylthio-ketones. semanticscholar.org

Table 3: Synthesis of N-Alkylthio-phthalimides

Starting MaterialsCatalystSolventTemperatureProduct YieldRef.
This compound, ThiolsQuaternized Chitosan (QCS)Acetonitrile80°CModerate to Good semanticscholar.orgresearchgate.net

Theoretical and Computational Studies of N Chlorophthalimide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure, vibrational frequencies, and electronic properties of molecules like N-Chlorophthalimide. aip.orgspectroscopyonline.com These theoretical studies provide valuable insights into the molecule's behavior and reactivity. aip.org

Structural Parameters and Vibrational Frequencies

DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been employed to optimize the geometry of this compound. researchgate.net These calculations provide theoretical values for bond lengths and angles that are generally in good agreement with experimental data. researchgate.net The introduction of the chlorine atom to the phthalimide (B116566) ring influences the charge distribution within the molecule. aip.org

Vibrational analysis is another key aspect of DFT studies. researchgate.net The Fourier transform infrared (FTIR) and FT-Raman spectra of this compound have been experimentally measured and compared with theoretical predictions. researchgate.net The calculated vibrational frequencies, after appropriate scaling, show good correlation with the observed spectral data, aiding in the assignment of fundamental vibrational modes. researchgate.net For instance, the C-Cl stretching vibration is a key characteristic mode that can be identified through these computational analyses. researchgate.net

Below is a table summarizing selected calculated structural parameters for this compound.

ParameterCalculated Value (Å/°)
N-Cl Bond LengthVaries with basis set
C=O Bond LengthVaries with basis set
C-N Bond LengthVaries with basis set
Phthalimide Ring AnglesVaries with basis set
Note: Specific values depend on the level of theory and basis set used in the calculation.

Orbital Interactions and Charge Distribution Analysis

DFT provides a framework to understand the electronic structure of this compound through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique used to study orbital interactions and charge distribution. mdpi.com It helps in understanding the delocalization of electron density and the nature of bonding within the molecule. For this compound, NBO analysis can elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms with the aromatic ring and the N-Cl bond.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of this compound in various chemical reactions. aip.orgacs.org By calculating the energies of reactants, transition states, and products, potential reaction pathways can be mapped out. beilstein-journals.org For example, DFT has been used to study the radical difunctionalization of ethylene (B1197577) using this compound as an imidyl-radical precursor. acs.org These calculations revealed that imidyl radicals derived from this compound have very low activation barriers for addition to ethylene, indicating high reactivity. acs.org

Photochemical reactions involving this compound have also been investigated using DFT. nih.gov These studies help in understanding the mechanism of photoinduced homolytic cleavage of the N-Cl bond to generate the reactive phthalimidyl radical. nih.govacs.org

Thermodynamic Parameters and Kinetic Approximations

The thermodynamic parameters for reactions involving this compound, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from kinetic studies. ijrti.orgnih.gov For instance, in the Ru(III)-catalyzed oxidation of mannitol (B672) by this compound, a negative entropy of activation was observed, suggesting a more ordered transition state compared to the reactants. ijrti.org

Kinetic approximations, like the steady-state approximation, are often applied in the analysis of complex reaction mechanisms involving intermediates derived from this compound. ub.edu These approximations simplify the rate law derivation by assuming that the concentration of a reactive intermediate remains constant during the reaction. ub.edu

The following table provides an example of thermodynamic parameters determined for a reaction involving this compound.

ParameterValue
Activation Energy (Ea)Varies with reaction
Enthalpy of Activation (ΔH‡)Varies with reaction
Entropy of Activation (ΔS‡)-162.02 J mol⁻¹ K⁻¹ (for Ru(III) catalyzed oxidation of mannitol) ijrti.org
Gibbs Free Energy of Activation (ΔG‡)Varies with reaction

Electrochemistry and Redox Potentials

The electrochemical behavior of this compound is crucial for its application in electrosynthesis. chemmethod.comresearchgate.net Cyclic voltammetry is a common technique used to determine the redox potentials of molecules. nih.gov Studies have shown that phthalimide derivatives, including this compound, are promising candidates as solid electrolyte interface (SEI)-forming additives in lithium-ion batteries due to their favorable reduction potentials. chemmethod.com

Computational screening using DFT can predict the redox potentials of these compounds. chemmethod.com The calculated reduction potential of this compound, along with its anodic stability, suggests its potential as an alternative to commonly used additives like vinylene carbonate (VC) in lithium-ion batteries. chemmethod.com The redox potential is a key parameter in designing electrochemical reactions, as it determines the feasibility of electron transfer processes. nih.govrsc.org

Investigation of N-Chloroimide Electronic Properties

The electronic properties of N-chloroimides are a subject of theoretical investigation to understand their reactivity. aps.org The presence of the electron-withdrawing chlorine atom significantly influences the electronic structure of the imide ring. aip.org This is reflected in properties such as the molecule's electrophilicity and its ability to act as a source of "positive chlorine" in chemical reactions. google.com

Theoretical methods like Mulliken population analysis can provide insights into the charge distribution and the partial charges on each atom within the this compound molecule. aps.org These studies help to rationalize the observed reactivity, such as the susceptibility of the nitrogen-centered radical to engage in various transformations. acs.org The electronic properties are also linked to the molecule's ability to participate in halogen bonding. mdpi.com

Future Directions and Emerging Research Areas

Advanced Applications in Medicinal Chemistry and Materials Science

Light-Sensitive Materials and Polymer Chemistry

N-Chlorophthalimide (NCP) is gaining recognition for its potential applications in the development of light-sensitive materials and in the field of polymer chemistry. chemimpex.com Its utility in these areas stems from its photochemical reactivity and its ability to act as an initiator in polymerization processes. chemimpex.comchemblink.com

Research has shown that this compound can be employed in photochemical reactions to create light-sensitive materials. chemimpex.com This property is valuable for applications in coatings and imaging technologies. chemimpex.com The compound's sensitivity to light allows for the controlled initiation of chemical reactions, a desirable characteristic in the fabrication of materials where specific patterns or properties are required upon exposure to light. For instance, replacing N-bromosuccinimide (NBS) with this compound in certain reactions has been shown to produce asymmetrical chloroiodosiloles, demonstrating its utility in creating specific, light-sensitive compounds. orgsyn.org

In polymer chemistry, this compound serves as an initiator for free-radical polymerization. chemblink.com By generating free radicals, it can kickstart the polymerization process, leading to the formation of polymers with tailored structures and properties. chemblink.com This application is significant in the production of various plastics, coatings, adhesives, and sealants. chemimpex.comchemblink.com The incorporation of this compound can enhance the thermal stability and mechanical strength of polymer matrices.

Antimicrobial Agents

This compound has demonstrated potential as an antimicrobial agent, making it a compound of interest for the development of disinfectants and preservatives. chemimpex.comchemblink.com Its antimicrobial activity is attributed to its chlorinating properties, which can disrupt essential cellular processes in microorganisms, leading to their inactivation. chemblink.com

Studies have explored the use of this compound in formulations designed to control microbial growth. chemimpex.comchemblink.com Its ability to act as a disinfectant makes it a candidate for applications in sanitation and hygiene, particularly in environments requiring effective microbial control. chemblink.com Research has indicated that phthalimide (B116566) derivatives, including those related to this compound, exhibit antimicrobial activity against a range of pathogens. While some studies have shown weak antibacterial and antifungal activity for related compounds, the potential for developing more potent antimicrobial agents based on the this compound structure remains an active area of investigation. smolecule.com It is often used in the synthesis of intermediates for antimicrobial drugs. indiamart.com

Mechanistic Elucidation of Complex Reaction Systems Involving this compound

The study of reaction mechanisms involving this compound is crucial for optimizing its applications and discovering new synthetic pathways. chemimpex.com As a versatile reagent, it participates in various complex reactions, including chlorination, oxidation, and radical-mediated transformations. chemblink.com

Kinetic and mechanistic studies have been conducted to understand its behavior in different reaction environments. For example, the oxidation of certain organic compounds, such as cyclopentanol (B49286) and sugar alcohols, by this compound has been investigated to determine the reaction kinetics and the nature of the reactive species. ijcrt.orgijrti.org These studies have shown that the reaction can proceed via different pathways, sometimes involving the formation of a chloronium ion or the generation of species like hypochlorous acid (HOCl) in the presence of acid. ijcrt.orgijrti.org

In the realm of photochemistry, visible light photocatalysis has been used to generate N-centered radicals from this compound. rsc.org The mechanism involves the oxidative quenching of a photoexcited catalyst by NCP to produce a phthalimide radical. rsc.org This radical can then participate in various reactions, such as the C-H imidation of arenes and heteroarenes. rsc.orgacs.org Understanding these radical pathways is essential for developing new C-N bond-forming reactions. acs.org

Furthermore, mechanistic investigations have shed light on multicomponent reactions where this compound is a key component. For instance, in the synthesis of certain sulfur-containing heterocycles, mechanistic studies have proposed a process involving free-radical formation and intramolecular cyclization initiated by the this compound system. researchgate.netnih.gov These detailed mechanistic elucidations are fundamental for controlling reaction outcomes and expanding the synthetic utility of this compound.

Q & A

Q. What is the synthetic route for preparing N-chlorophthalimide (NCP), and what are its key physical properties?

NCP is synthesized by reacting phthalimide with sodium hypochlorite (NaOCl) under controlled conditions, yielding a white crystalline solid with a molecular weight of 181.58 g/mol and a melting point of 185–189°C. It is insoluble in water but soluble in organic solvents like acetonitrile (MeCN) . Its structure includes a reactive N–Cl bond, which is critical for its role as a chlorinating or radical-initiating reagent.

Q. What are the primary applications of NCP in routine laboratory procedures?

NCP is widely used as:

  • A chlorinating agent in the synthesis of guanidines via one-pot reactions with isocyanides and amines .
  • A titrimetric reagent for determining iodine-bromine numbers in edible oils, alongside N-chlorosuccinimide and N-chlorosaccharin .
  • A precursor for generating electrophilic selenocyanating reagents (e.g., selenocyanatophthalimide) in heterocycle functionalization .

Q. What safety precautions are required when handling NCP?

NCP is classified as hazardous (H315-H319-H335) and requires:

  • Use of personal protective equipment (gloves, goggles).
  • Avoidance of inhalation and direct contact.
  • Storage in a cool, dry environment away from reducing agents .

Advanced Research Questions

Q. How does NCP facilitate the generation of nitrogen-centered radicals (NCRs) in oxidative quenching processes?

Under reductive single-electron transfer (SET) conditions, NCP undergoes cleavage of the N–Cl bond to release a chloride anion and a phthalimide-N-centered radical (NCR). This radical participates in C–H imidation reactions, though excess substrate (≥2 equiv.) is often required to achieve moderate yields (e.g., 40–60%) . The mechanism is critical for constructing phthalimide derivatives in photoredox or transition-metal-free systems.

Q. What experimental optimizations are necessary for NCP-mediated one-pot guanidine synthesis?

Key parameters include:

  • Solvent choice : Anhydrous MeCN ensures stability of intermediates like imidoyl chlorides .
  • Stoichiometry : 1.1 equiv. of isocyanide and 1.2 equiv. of amine are optimal for sequential addition .
  • Temperature : Reactions proceed at 0°C for imidoyl chloride formation, followed by room temperature for guanidine assembly .
  • Base : Triethylamine (Et₃N) is preferred for deprotonation, achieving isolated yields up to 81% .

Q. How does NCP compare to N-chlorosuccinimide (NCS) in enantioselective α-chlorination reactions?

In asymmetric catalysis, NCP and NCS exhibit distinct reactivity:

  • NCP : With a chiral catalyst (e.g., 3b), NCP achieves high enantioselectivity (>90% ee) but requires lower temperatures (0°C) and shorter reaction times (60 min) .
  • NCS : While offering comparable selectivity, NCS may require higher catalyst loadings or longer reaction times to match yields . Computational studies suggest differences in halogen-bonding interactions and transition-state stabilization .

Q. What role does NCP play in the synthesis of selenocyanating reagents?

NCP reacts with silver selenocyanate (AgSeCN) to form N-selenocyanatophthalimide , a stable electrophilic selenocyanate source. This reagent enables selenocyanation of enaminones, yielding 3-selenocyanato-substituted chromones and quinolinones (up to 87% yield). The reaction leverages NCP’s high electrophilicity and compatibility with mild conditions .

Q. How can computational modeling (e.g., DFT) guide the use of NCP in reaction design?

Density functional theory (DFT) studies at the B3LYP/6-31G* level provide insights into:

  • N–Cl bond dissociation energy : Predicts ease of radical generation under SET conditions .
  • Solvent effects : Polar solvents like acetone stabilize charge-separated intermediates during halogenation .
  • Transition-state geometries : Guides catalyst design for enantioselective reactions .

Methodological Considerations

Q. What analytical techniques validate NCP’s reactivity and product purity?

  • HPLC and ¹H-NMR : Used to quantify guanidine yields and monitor reaction progress .
  • IR spectroscopy : Confirms N–Cl bond cleavage and intermediate formation (e.g., imidoyl chlorides) .
  • X-ray crystallography : Resolves structural details of NCP-derived complexes (e.g., PPh₄[Cl(N-chlorosuccinimide)₂]) .

Q. How can contradictory data on NCP’s reaction efficiency be resolved?

Discrepancies in yields or selectivity often arise from:

  • Substrate electronic effects : Electron-rich arenes enhance radical trapping efficiency .
  • Catalyst robustness : Moisture-sensitive catalysts may degrade under non-anhydrous conditions .
  • Reaction scale : Milligram-scale optimizations may not translate linearly to larger scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.